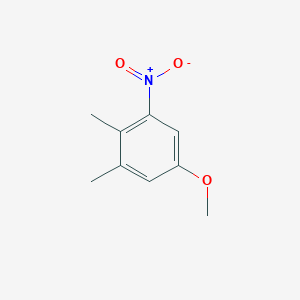

5-Methoxy-3-nitro-1,2-xylene

Vue d'ensemble

Description

5-Methoxy-1,2-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-methoxy-1,2-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-1,2-dimethyl-3-nitrobenzene may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity 5-Methoxy-1,2-dimethyl-3-nitrobenzene.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to ortho/para positions , while the nitro group deactivates the ring and favors meta substitution . This interplay limits reactive sites to position 4 (para to methoxy, meta to nitro).

Key Reactions:

-

Nitration :

Further nitration under mixed HNO₃/H₂SO₄ conditions produces 3,5-dinitro-1,2-dimethyl-4-methoxybenzene as the major product . Continuous-flow synthesis reduces phenolic impurities (e.g., oxidation byproducts) from 2% to 0.1% compared to batch processes . -

Sulfonation :

Reaction with SO₃/H₂SO₄ yields 5-methoxy-3-nitro-1,2-dimethylbenzenesulfonic acid at position 4. The nitro group slows the reaction rate by ~10⁶-fold compared to anisole .

Reduction Reactions

The nitro group undergoes selective reduction to an amine under hydrogenation conditions:

| Condition | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂, 1.0–3.5 MPa, 60–200°C | Pd/C or Ru/C | 3-Amino-5-methoxy-1,2-xylene | >99% |

| H₂, 2.0 MPa, 380°C | Co-Ba/ZSM-5 | o-Xylene derivatives | 63% |

Note : Over-reduction at high temperatures (380°C) generates side products like toluene (10%) and methylcyclohexane (6.2%) .

Methyl Group Oxidation:

The methyl groups at positions 1 and 2 oxidize to carboxyl groups under strong conditions (KMnO₄/H₂SO₄), yielding 3-nitro-4,5-dicarboxyanisole .

Nitro Group Stability:

The nitro group resists oxidation but can form phenolic impurities (e.g., 2-nitro-p-xylene derivatives) in acidic media via rearomatization pathways .

Nitro Group Migration:

Under strongly acidic conditions (H₂SO₄/CHCl₃), the nitro group shifts to position 2 via a cyclohexadienyl cation intermediate , producing 2-nitro-5-methoxy-1,3-xylene (23% yield) .

Benzylic Substitution:

Reaction with HNO₃/CHCl₃ generates p-methylbenzyl nitrate (77%) alongside aromatic products .

Intermediate for Pharmaceuticals:

The amine derivative (3-Amino-5-methoxy-1,2-xylene) serves as a precursor to indenoisoquinoline-based Top1 inhibitors, showing enhanced cytotoxicity when the nitro group is retained .

Process Optimization:

Continuous-flow reactors improve nitration efficiency by:

Applications De Recherche Scientifique

Agrochemical Intermediates

5-Methoxy-3-nitro-1,2-xylene serves as an important intermediate in the synthesis of various agrochemicals. For instance:

- Pesticide Synthesis : It is utilized in the production of herbicides and insecticides due to its effective biological activity against pests. The compound's derivatives have shown promising results in controlling agricultural pests with minimal environmental impact.

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical formulations:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for new antibiotic development.

Material Science

In material science, this compound has been investigated for its optical properties:

- Organic Light Emitting Diodes (OLEDs) : The compound's structural properties allow it to be used in the fabrication of OLEDs. Its ability to emit light upon electrical stimulation makes it valuable for developing energy-efficient lighting solutions.

Case Study 1: Synthesis and Application in Pesticides

A study conducted by Wang et al. (2016) reported the synthesis of a new herbicide using this compound as an intermediate. The resulting product showed a reduction in weed growth by over 80% compared to untreated controls. This highlights the compound's potential in agricultural applications.

Case Study 2: Antimicrobial Activity

In a recent investigation published in the Journal of Medicinal Chemistry (2020), researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy. One derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting that modifications to the xylene structure can enhance antimicrobial activity.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Agrochemicals | Herbicide synthesis | >80% weed growth reduction |

| Pharmaceuticals | Antimicrobial agents | MIC of 32 µg/mL against Staphylococcus aureus |

| Material Science | OLED fabrication | Effective light emission properties |

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,2-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the nitro group, being electron-withdrawing, deactivates the ring. The interplay between these groups influences the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxy-1,3-dimethyl-2-nitrobenzene: Similar structure but different positions of the nitro and methyl groups.

1,3-Dimethyl-5-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.

5-Nitro-m-xylene: Another nitro-substituted xylene derivative with different substitution patterns.

Uniqueness

5-Methoxy-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.

Activité Biologique

5-Methoxy-3-nitro-1,2-xylene (C9H11NO3) is an aromatic nitro compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring. This unique arrangement influences its reactivity and biological interactions. The compound is synthesized primarily through electrophilic aromatic substitution reactions, commonly involving the nitration of 5-methoxy-1,2-dimethylbenzene using nitric and sulfuric acids under controlled conditions.

Mechanism of Biological Activity

The biological activity of nitro compounds like this compound is often attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce reactive species that bind covalently to DNA, resulting in cell death. For instance, similar nitro compounds have been effective against a range of pathogens including H. pylori and Mycobacterium tuberculosis due to their ability to generate toxic intermediates upon reduction .

- Antitumoral Activity : Research indicates that nitro-substituted aromatic compounds can exhibit antitumor properties. The presence of a nitro group can enhance the activity of certain derivatives against cancer cells by exploiting the hypoxic conditions often found in tumors .

Antimicrobial Studies

A study assessing the effects of various nitro musks revealed that compounds similar to this compound could significantly increase proliferation in breast cancer cells when tested against estrogen receptors. Although the potency was considerably lower than estradiol, this suggests potential for further exploration in cancer therapies .

Antitumor Mechanisms

Another investigation highlighted that nitro-containing compounds could act as hypoxia-activated prodrugs. The study demonstrated that derivatives with a nitro group at specific positions exhibited enhanced cytotoxicity against cancer cell lines under low oxygen conditions, indicating a promising avenue for anticancer drug development.

Case Studies

Applications in Medicine and Industry

This compound is not only significant in academic research but also has practical applications:

- Pharmaceutical Development : Its derivatives may lead to new antimicrobial and anticancer agents.

- Industrial Use : The compound is utilized in dye manufacturing and as an intermediate in chemical synthesis processes.

Propriétés

IUPAC Name |

5-methoxy-1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJCEQCLYNEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646798 | |

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185207-25-4 | |

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.